Product packaging for 7-Methyl-3-methyluric acid-d3(Cat. No.:CAS No. 383160-11-0)

7-Methyl-3-methyluric acid-d3

货号: B561666
CAS 编号: 383160-11-0
分子量: 199.18 g/mol
InChI 键: HMLZLHKHNBLLJD-BMSJAHLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Context of Methylated Purine (B94841) Metabolism and its Derivatives

Purines are fundamental heterocyclic aromatic organic compounds, crucial for numerous biological processes. wikipedia.org Their metabolism results in a variety of derivatives, including methylated purines, which play significant roles in cellular functions. wikipedia.orgutah.edu Methylated purines, such as caffeine (B1668208) and theophylline (B1681296), are widely consumed and have well-documented physiological effects. wikipedia.org The metabolic pathways of these compounds are complex, involving enzymes that can be influenced by various factors. nih.govnih.gov The breakdown of these substances produces metabolites like 7-Methyl-3-methyluric Acid. pharmaffiliates.com The study of these metabolic pathways is essential for understanding drug efficacy, toxicology, and the biochemical basis of certain diseases. drugbank.comunil.ch

Fundamental Principles and Advantages of Stable Isotope Labeling in Chemical Biology

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. silantes.comwikipedia.org This method involves replacing one or more atoms of a molecule with their non-radioactive (stable) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their mass. clearsynth.com This key difference allows researchers to track them using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The primary advantages of stable isotope labeling include enhanced accuracy in quantitative analysis, the ability to elucidate complex metabolic pathways, and improved safety compared to radioactive isotopes. symeres.comcreative-proteomics.comthermofisher.com

Significance of 7-Methyl-3-methyluric Acid-d3 as a Deuterium-Labeled Metabolite

This compound is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine. lgcstandards.compharmaffiliates.com The 'd3' indicates that three hydrogen atoms in one of the methyl groups have been replaced by deuterium atoms. aquigenbio.comsynzeal.com This labeling makes it an invaluable tool in biochemical and pharmaceutical research. clearsynth.com Its significance lies in its use as an internal standard for quantitative analysis, enabling precise measurement of its unlabeled analogue in biological samples. researchgate.net This is particularly important in metabolomics and pharmacokinetic studies where accurate concentration measurements are critical. symeres.com The use of a stable isotope-labeled standard like this compound minimizes experimental variability and enhances the reliability of analytical results. researchgate.net

Overview of Research Paradigms and Applications of this compound

The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods. researchgate.netsigmaaldrich.com This is crucial for the accurate quantification of the metabolites of methylxanthines like caffeine and theophylline in various biological matrices. synzeal.compharmgkb.org Research paradigms utilizing this compound include pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of parent drugs. symeres.comclearsynth.com It is also employed in metabolomics to study how disease or external stimuli affect metabolic pathways. isotope.comcam.ac.uk Furthermore, it aids in the validation of analytical methods developed for clinical and research laboratories to ensure they meet rigorous quality control standards. aquigenbio.comsynzeal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B561666 7-Methyl-3-methyluric acid-d3 CAS No. 383160-11-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZLHKHNBLLJD-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849584
Record name 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383160-11-0
Record name 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Deuterium Labeling Methodologies for 7 Methyl 3 Methyluric Acid D3

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The primary goal in synthesizing 7-Methyl-3-methyluric Acid-d3 is the specific incorporation of deuterium atoms. General chemical deuteration strategies involve exposing a target molecule or its precursors to heavy water (D₂O) under high temperature and pressure in the presence of a catalyst to facilitate hydrogen/deuterium (H/D) exchange. ansto.gov.au The resulting deuterated building blocks are then used in subsequent organic synthesis steps. ansto.gov.au

For purine (B94841) derivatives like this compound, synthesis often involves the methylation of a suitable uric acid precursor. To achieve deuteration, a deuterated methylating agent is used. A common approach involves reacting a precursor molecule with a deuterated reactant under controlled temperatures, often requiring specific catalysts to ensure the selective and efficient incorporation of the deuterium label into the final product. The synthesis of various deuterated caffeine (B1668208) metabolites has been successfully demonstrated, indicating established pathways for creating these complex molecules. researchgate.netentegris.com

Strategies for Specific Deuterium Labeling (e.g., -CD3 Group at N3 Position)

The specific placement of the deuterium label is critical for the compound's function as an internal standard. For this compound, the objective is to introduce a trideuteriomethyl (-CD₃) group at the N3 position of the purine ring structure. synzeal.comlgcstandards.com

The synthesis of related compounds, such as 3-CD₃-caffeine, has been documented, showcasing the feasibility of this specific labeling strategy. researchgate.net The general approach involves utilizing a precursor molecule that has the N7 position already methylated (or can be protected) and lacks a methyl group at the N3 position. This precursor is then reacted with a deuterated methyl source, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate, to introduce the -CD₃ group specifically at the N3 position. The reaction conditions are optimized to ensure high yield and specificity.

Table 1: Key Reagents in Deuterium Labeling

Precursor Type Deuterated Reagent Target Labeled Group Reference
7-Methyluric Acid derivative Iodomethane-d₃ (CD₃I) -CD₃ at N3 researchgate.net
Xanthine (B1682287) precursor Dimethyl-d₆ sulfate -CD₃ researchgate.net
Organic molecules Deuterium oxide (D₂O) Perdeuteration ansto.gov.au

Isotopic Enrichment and Purity Assessment for Research Grade Compounds

For this compound to be effective as a research-grade internal standard, its chemical and isotopic purity must be rigorously verified. cerilliant.comthermofisher.com The goal is to ensure that the compound is free from other organic impurities and that the deuterium enrichment is high and accurately quantified. lgcstandards.comavantiresearch.com

A combination of analytical techniques is employed for this assessment:

High-Performance Liquid Chromatography (HPLC): This technique is used to determine the chemical purity of the compound, ensuring it is free from starting materials, non-labeled compounds, or other synthesis byproducts. lgcstandards.com Purity levels for research standards are typically expected to be greater than 95-98%. lgcstandards.comcaymanchem.com

Mass Spectrometry (MS): MS is essential for confirming the successful incorporation of deuterium and determining the isotopic distribution. By comparing the mass-to-charge (m/z) ratio of the labeled compound (C₇H₅D₃N₄O₃, M.W. 199.18) to its unlabeled counterpart (C₇H₈N₄O₃, M.W. 196.17), analysts can verify the mass shift corresponding to the three deuterium atoms. synzeal.compharmaffiliates.com MS also quantifies the isotopic purity by measuring the relative abundance of d₃, d₂, d₁, and d₀ species. lgcstandards.comavantiresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation. ¹H NMR is used to confirm the absence of a proton signal in the methyl group at the N3 position, which is an indicator of successful deuteration. Other nuclei, such as ²H and ¹³C, can also be used to further confirm the structure and deuteration site. ansto.gov.au

Isotopic purity is a critical parameter, representing the percentage of molecules that are fully labeled with the desired number of deuterium atoms. avantiresearch.com High isotopic purity is necessary to minimize "cross-talk" or interference from the internal standard at the mass channel of the unlabeled analyte being quantified. thermofisher.comavantiresearch.com

Advanced Analytical Methodologies for 7 Methyl 3 Methyluric Acid D3 Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the analysis of 7-Methyl-3-methyluric Acid-d3 and related purine (B94841) metabolites in complex biological samples. bohrium.comnih.govplos.org The high selectivity and sensitivity of LC-MS/MS allow for the differentiation and quantification of structurally similar compounds, such as methyluric acid isomers, which is often challenging with other methods. hmdb.carsc.org These techniques are routinely applied for the comprehensive determination of purine pathway metabolites in various biological matrices, including plasma and urine. bohrium.combohrium.com

The power of LC-MS lies in its ability to separate compounds based on their physicochemical properties via liquid chromatography, followed by their detection based on their mass-to-charge ratio (m/z) by the mass spectrometer. rsc.orgresearchgate.net Tandem mass spectrometry enhances this selectivity by subjecting a specific parent ion to fragmentation, generating a unique pattern of product ions that serves as a highly specific fingerprint for the analyte. rsc.org This is particularly useful for distinguishing between isomers of methylxanthines and methyluric acids. nih.gov

Method Development and Validation Protocols for Complex Biological Matrices

The development and validation of robust analytical methods are critical for obtaining reliable and reproducible data when analyzing this compound in complex biological matrices like plasma and urine. bohrium.combohrium.com These protocols are established to ensure the method is fit for its intended purpose and adheres to regulatory guidelines.

Key validation parameters typically include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. For purine metabolite analysis, linearity is often demonstrated with a coefficient of determination (R²) greater than 0.99. bohrium.combohrium.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For many bioanalytical methods, accuracy is expected to be within ±15% of the nominal value, and precision (expressed as the coefficient of variation) should be less than 15%. bohrium.commdpi.com

Selectivity and Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other endogenous compounds and potential interferences. mdpi.com This is demonstrated by the absence of interfering peaks at the retention time of the analyte. mdpi.com

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. bohrium.combohrium.com

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. bohrium.combohrium.com

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions, such as freeze-thaw cycles and autosampler stability. bohrium.combohrium.com

A common approach for sample preparation in biological matrices is protein precipitation, often using organic solvents like methanol, followed by centrifugation to remove precipitated proteins. bohrium.com The resulting supernatant can then be directly injected into the LC-MS/MS system or subjected to further cleanup steps like solid-phase extraction (SPE). nih.gov

Below is an example of a data table summarizing typical validation results for an LC-MS/MS method for purine metabolite analysis.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²)> 0.99> 0.9944 bohrium.com
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 100.833 to 800 ng/mL bohrium.com
Accuracy (% Bias)Within ±15%85.3% to 103.0% bohrium.com
Intra-day Precision (% CV)< 15%0.7% to 12.7% bohrium.com
Inter-day Precision (% CV)< 15%1.6% to 18.5% bohrium.com
RecoveryConsistent and reproducible85.3% to 103.0% bohrium.com
Matrix EffectMinimal and compensatedRepeatable and stable bohrium.com

Utilization as a Stable Isotope Internal Standard for Absolute Quantification

One of the most critical applications of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in stable isotope dilution analysis (SIDA). nih.govosti.gov This technique is the gold standard for absolute quantification in mass spectrometry. nih.gov

In SIDA, a known amount of the SIL-IS, in this case, this compound, is added to the sample before any sample preparation steps. osti.gov The SIL-IS is chemically identical to the endogenous analyte (7-Methyl-3-methyluric acid) but has a different mass due to the incorporation of deuterium (B1214612) atoms. medchemexpress.com Because the SIL-IS and the analyte behave identically during extraction, chromatographic separation, and ionization, any sample loss or variation in ionization efficiency will affect both compounds equally. nih.gov

The concentration of the endogenous analyte is then determined by measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS. nih.gov This ratiometric measurement corrects for variations in sample workup and matrix effects, leading to highly accurate and precise quantification. nih.govosti.gov The use of stable isotopes like deuterium (²H) is a well-established method for tracing metabolic pathways and quantifying metabolites. nih.govmedchemexpress.com

Chromatographic Separation Techniques for Purine Derivatives

The successful analysis of purine derivatives by LC-MS is highly dependent on the chromatographic separation. Given the polar nature of many purine metabolites, including methyluric acids, specialized chromatographic techniques are often required to achieve adequate retention and resolution. mdpi.com

Reversed-Phase Liquid Chromatography (RPLC): While widely used, RPLC can be challenging for highly polar compounds due to poor retention on non-polar stationary phases (e.g., C18). mdpi.com However, by using aqueous mobile phases with modifiers like formic acid or acetate (B1210297) buffers, and sometimes in combination with gradient elution, RPLC can be successfully applied for the separation of some methylxanthines and methyluric acids. nih.govcapes.gov.br

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the analysis of polar compounds. mdpi.comnih.govresearchgate.net It utilizes a polar stationary phase (e.g., amide, zwitterionic) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile. bohrium.commdpi.com This allows for the retention of polar analytes that are poorly retained in RPLC. mdpi.com HILIC has been shown to provide excellent separation for a wide range of purine metabolites. bohrium.comnih.gov

The choice of column and mobile phase is critical for optimizing the separation. For instance, BEH Amide columns have been shown to be effective for the separation of purine analytes. bohrium.com The pH and buffer concentration of the mobile phase also play a significant role in achieving the desired separation. bohrium.commdpi.com

Detection Principles and Ionization Efficiency Considerations in Mass Spectrometry

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is the most common ionization technique used for the analysis of purine metabolites by LC-MS. mdpi.comchromatographyonline.com ESI is a soft ionization technique that generates intact molecular ions (or protonated/deprotonated molecules), which is crucial for preserving the molecular weight information of the analyte. chromatographyonline.com

The ionization efficiency of purine derivatives in ESI can be influenced by several factors, including:

Mobile Phase Composition: The pH and the type and concentration of additives (e.g., formic acid, acetic acid, ammonium (B1175870) acetate) in the mobile phase can significantly affect the ionization efficiency. chromatographyonline.com Optimization of these parameters is essential for maximizing the signal intensity of the target analytes. chromatographyonline.com

Ionization Mode: ESI can be operated in either positive or negative ion mode. The choice of polarity depends on the chemical nature of the analyte. For many purine metabolites, positive ion mode, which detects protonated molecules [M+H]⁺, is often used. rsc.orgmdpi.com

Source Parameters: The settings of the ESI source, such as the capillary voltage, desolvation gas flow, and temperature, must be optimized to achieve the best sensitivity and stability. plos.org

In tandem mass spectrometry (MS/MS), detection is typically performed in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity for quantitative analysis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of purine metabolites. creative-proteomics.com However, since most purine derivatives, including 7-Methyl-3-methyluric acid, are non-volatile, a derivatization step is required to increase their volatility for GC analysis. nih.gov This typically involves converting polar functional groups (e.g., -OH, -NH) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once derivatized, the analytes can be separated by gas chromatography, which offers high resolution, and detected by mass spectrometry. lcms.cz GC-MS is particularly useful for metabolic profiling studies and can provide accurate quantification. nih.govcreative-proteomics.com The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that can be used for compound identification by comparison with spectral libraries. lcms.cz

While GC-MS can be a valuable tool, the requirement for derivatization adds an extra step to the sample preparation process and can sometimes introduce variability. nih.gov For this reason, LC-MS/MS is often the preferred method for the routine analysis of non-volatile compounds like methyluric acids from biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotope Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. nih.gov While not as sensitive as mass spectrometry for quantitative analysis, NMR is unparalleled for the unambiguous structural elucidation of compounds, including this compound.

NMR spectroscopy can be used to:

Confirm the structure: By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectrum, the precise arrangement of atoms within the molecule can be determined. This is crucial for confirming the identity of synthesized standards and metabolites.

Isotope Tracing: NMR is also a valuable tool for stable isotope tracing studies. nih.gov When a stable isotope like deuterium (²H) is incorporated into a molecule, it can be directly observed in the NMR spectrum or its effect on the signals of neighboring nuclei (e.g., ¹H or ¹³C) can be detected. nih.govrsc.org This allows for the tracing of metabolic pathways and the study of metabolic fluxes. nih.gov For example, deuterium labeling can be used to monitor redox reactions and investigate nucleotide metabolism. rsc.orgresearchgate.net

Isotope-Edited and Isotope-Filtered NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and dynamics. creative-proteomics.com In the context of complex biological mixtures where signals from numerous metabolites overlap, standard NMR techniques often fall short. Isotope-edited and isotope-filtered NMR experiments leverage the presence of stable isotopes, such as the deuterium (d3) in this compound or strategically introduced ¹³C or ¹⁵N labels, to selectively observe or suppress signals from the labeled molecule. nih.govnih.gov

Isotope-filtered experiments are designed to remove signals from protons attached to a specific isotope (e.g., ¹³C), allowing for the unambiguous detection of signals from the unlabeled molecules in a mixture. Conversely, isotope-edited NMR selects only for the signals arising from the isotopically labeled molecule. nih.gov For this compound, while deuterium is not typically used for these specific pulse sequences, if the molecule were further labeled with ¹³C, these techniques would be invaluable. For instance, a ¹³C-edited experiment would allow for the exclusive observation of the 7-Methyl-3-methyluric acid skeleton, free from interference from other metabolites in a biological sample like urine or plasma.

These methods are particularly advantageous in stable isotope-resolved metabolomics (SIRM), where ¹³C-labeled precursors are used to trace metabolic pathways. springernature.com By using isotope-edited techniques like the Isotope-Edited Total Correlation Spectroscopy (ITOCSY) pulse sequence, researchers can separate the NMR spectra of ¹²C- and ¹³C-containing molecules into distinct, quantitatively equivalent spectra. acs.org This allows for precise measurement of isotopic enrichment and the elucidation of metabolic fluxes. creative-proteomics.com If this compound were formed from a ¹³C-labeled precursor, these experiments could precisely quantify its production and trace the metabolic route of its formation.

Table 1: Representative Data for Isotope-Edited NMR in Metabolomics This table presents hypothetical data to illustrate the application of the technique.

Parameter Sample without Isotope Editing Sample with ¹³C-Isotope Editing
Observed Signals Overlapping peaks from >100 metabolites Signals from ¹³C-labeled 7-Methyl-3-methyluric acid only
Signal-to-Noise Ratio Low for individual metabolite signals High for targeted metabolite
Quantification Accuracy Poor due to signal overlap High (enables flux analysis)

| Key Experiment | 1D ¹H NMR, 2D ¹H-¹H TOCSY | 2D ¹H-¹³C HSQC, ¹³C-ITOCSY |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. mdpi.comdrug-dev.com While this compound itself is not a radical, it can become one through oxidation reactions, particularly within a biological environment experiencing oxidative stress. rsc.org Uric acid and its methylated derivatives are known antioxidants that can scavenge reactive oxygen species (ROS), forming urate radicals in the process. rsc.orgutl.pt

EPR spectroscopy is the only method for the direct detection of these paramagnetic species. drug-dev.com The study of radicals derived from uric acid and its methyl derivatives shows that oxidation leads to the formation of radical anions. rsc.orgrsc.org The specific structure and stability of these radicals can be investigated using EPR. The hyperfine coupling constants observed in the EPR spectrum provide detailed information about the distribution of the unpaired electron's spin density across the molecule, revealing which atoms are most involved in the radical structure. rsc.org

In a typical experiment to study radical formation from this compound, the compound would be exposed to an oxidizing agent (e.g., hydroxyl radicals) in an aqueous solution. Because most biologically relevant radicals are extremely short-lived, a technique called spin trapping is often employed. mdpi.com A "spin trap" molecule reacts with the unstable radical to form a more stable radical adduct, which can then be detected and characterized by EPR. researchgate.net This approach allows for the identification and quantification of specific radical species generated from the parent compound.

Table 2: Representative EPR Hyperfine Coupling Constants for Methyluric Acid Radicals Data adapted from studies on non-deuterated methyluric acids to illustrate expected findings. rsc.orgresearchgate.net

Radical Species pH Hyperfine Coupling Constant a(N) (Gauss) Hyperfine Coupling Constant a(H) (Gauss) g-value
1-Methyluric Acid Radical-Anion 8.2 a(N1-CH₃) = 3.45 a(H) = 0.95, 0.45 2.0028
7-Methyluric Acid Radical-Anion 10.8 a(N7-CH₃) = 4.20 a(H) = 0.80, 0.30 2.0029

| Hypothetical this compound Radical-Anion | ~9.0 | a(N7-CH₃) = ~4.2 | a(N3-CD₃) = Not applicable (Deuterium has a much smaller magnetic moment) | ~2.0028 |

Applications in Metabolic Pathway Elucidation and Flux Analysis

Elucidation of Caffeine (B1668208) and Methylxanthine Metabolic Pathways

The metabolism of caffeine is a complex process involving multiple enzymatic steps primarily occurring in the liver. nih.gov It is characterized by a series of demethylation and oxidation reactions that produce a variety of methylxanthine and methyluric acid derivatives. nih.govipb.pt Isotope-labeled standards, including deuterated forms of caffeine metabolites, are essential for accurately identifying and quantifying these products. medchemexpress.euresearchgate.net

Caffeine metabolism in humans proceeds mainly through three primary N-demethylation pathways, which account for the vast majority of its breakdown. nih.gov The removal of the methyl group at the N-3 position produces paraxanthine, the major metabolite (~80%). nih.gov Removal of the methyl group at the N-1 position yields theobromine, and removal at the N-7 position results in theophylline (B1681296). nih.govipb.pt A secondary pathway involves C-8 hydroxylation to form 1,3,7-trimethyluric acid. nih.gov These primary metabolites are further metabolized to various dimethyl- and monomethylxanthines, as well as their corresponding uric acid derivatives. nih.govacs.org

Using labeled compounds in these studies allows for unambiguous identification of these downstream products in complex biological samples like urine or plasma. caymanchem.com For example, administering a labeled precursor and subsequently detecting labeled 7-Methyl-3-methyluric Acid helps confirm the specific metabolic route taken.

Table 1: Key Metabolic Reactions in Caffeine Metabolism

This table outlines the primary initial steps in the biotransformation of caffeine in humans.

Reaction TypePrimary EnzymeSubstrateMajor ProductApproximate Pathway Percentage (Humans)
N-3 DemethylationCYP1A2CaffeineParaxanthine (1,7-Dimethylxanthine)~80%
N-1 DemethylationCYP1A2CaffeineTheobromine (3,7-Dimethylxanthine)~12%
N-7 DemethylationCYP1A2CaffeineTheophylline (1,3-Dimethylxanthine)~4%
C-8 HydroxylationCYP1A2Caffeine1,3,7-Trimethyluric Acid&lt;6%

Data sourced from nih.gov

The deuterium (B1214612) atoms on 7-Methyl-3-methyluric Acid-d3 serve as a stable isotopic label. synzeal.com When studying metabolism, if a precursor compound is synthesized with a deuterated methyl group (a trideuteromethyl group), researchers can track the fate of this specific group. researchgate.net The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can lead to a phenomenon known as the kinetic isotope effect. researchgate.net This effect can cause a slight slowing of the enzymatic reaction that cleaves the labeled methyl group. researchgate.net By observing the relative amounts of deuterated and non-deuterated metabolites, scientists can infer the activity and preference of different demethylation pathways. researchgate.net For instance, a study on the metabolism of labeled caffeine found that deuteration systematically altered the metabolic profile, reducing the efficiency of the pathway responsible for removing the labeled trideuteromethyl group. researchgate.net This demonstrates how such tracers can provide nuanced insights into the mechanics of enzymatic reactions.

Identification of N-Demethylation and C-Hydroxylation Products

Investigation of Purine (B94841) Catabolism and Uric Acid Derivatization Mechanisms

Beyond caffeine, methylxanthines are part of the broader family of purines. The catabolism (breakdown) of purines ultimately leads to the production of uric acid. In the context of caffeine metabolism, methylxanthines like 7-methylxanthine (B127787) are converted to their corresponding methyluric acid derivatives. hmdb.ca Specifically, 7-methyluric acid is formed from 7-methylxanthine through the action of the enzyme xanthine (B1682287) dehydrogenase/oxidase. hmdb.ca Methylated purines, derived from dietary sources like coffee and tea, can be found as admixtures in uric acid stones, suggesting their co-precipitation during stone formation. caymanchem.comscience.gov

Recent research has also explored the role of these metabolites in physiological processes. For example, 7-methylxanthine, the direct precursor to 7-methyluric acid, was shown to inhibit the formation of monosodium urate crystals, which are characteristic of gout, by increasing their solubility. nih.gov 7-methyluric acid itself had a weaker, but still present, effect. nih.gov Using labeled compounds in such studies can help delineate the mechanisms of urate crystallization and the influence of dietary methylxanthines on this process.

Isotope Tracer Studies for Quantifying Metabolic Fluxes

Metabolomics studies that use stable isotopic tracers can assess not only the concentration of metabolites but also their pathway activities, often referred to as metabolic fluxes. eurisotop.com This provides a much richer, more dynamic understanding of metabolism compared to simply measuring static metabolite levels. eurisotop.com Isotope labeling experiments are fundamental to discovering new metabolic pathways and calculating the flux rates that define a specific metabolic state, or phenotype. nih.gov

By introducing a labeled compound into a biological system and measuring the rate at which the isotopic label appears in downstream metabolites, researchers can quantify the rate of metabolic reactions. mdpi.comnih.gov This technique allows for the measurement of pathway activity in living, dynamic systems. eurisotop.com For example, by using a labeled precursor to this compound, one could measure the rate of its formation, providing a direct quantification of the flux through that specific branch of the caffeine metabolic network. This approach is essential for understanding how metabolic pathways are regulated and how they respond to various stimuli, diseases, or interventions. eurisotop.commdpi.com

Mapping Novel Metabolic Routes and Intermediates

A significant advantage of using stable isotope tracers in untargeted metabolomics is the potential to discover previously unknown metabolic pathways or intermediates. nih.govacs.org When a labeled precursor is introduced into a system, researchers can screen for all downstream metabolites that incorporate the isotope label. pnas.org This untargeted approach can reveal unexpected labeled compounds, indicating the existence of a novel metabolic route. nih.gov This method has been successfully used to map the extent of metabolism of labeled glucose in trypanosomes and to identify numerous metabolic by-products and their sources in CHO cell cultures. acs.orgpnas.org In the context of purine metabolism, tracing the label from a compound like deuterated caffeine could lead to the identification of new, minor metabolites, thus providing a more complete map of its biotransformation.

Table 2: Applications of this compound and Similar Tracers in Metabolic Studies

This table summarizes the research applications discussed in the article.

Application AreaResearch GoalMethodological Principle
Metabolic Pathway ElucidationIdentify all products of a metabolic pathway (e.g., caffeine breakdown).Use of a labeled precursor to distinguish its metabolites from the endogenous pool.
Reaction Mechanism StudiesUnderstand the details of enzymatic reactions (e.g., N-demethylation).Tracing specific labeled atoms (e.g., deuterium) to see which bonds are broken.
Metabolic Flux AnalysisQuantify the rate (speed) of metabolic pathways.Measuring the rate of appearance of the isotope label in product molecules over time.
Novel Pathway DiscoveryIdentify previously unknown metabolic reactions or intermediate compounds.Untargeted screening for all metabolites that incorporate the isotopic label.
Quantitative BioanalysisServe as an internal standard for precise measurement of non-labeled metabolites.Adding a known amount of the labeled compound to a sample for analytical normalization.

Enzymatic Reaction Characterization and Kinetic Studies

Characterization of Xanthine (B1682287) Oxidoreductase (XOR) Substrate Specificity

Xanthine oxidoreductase (XOR) is a key molybdo-flavoprotein enzyme that plays a central role in the catabolism of purines. unibo.itimoa.info It catalyzes the final two steps of purine (B94841) breakdown in humans: the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. nih.gov The enzyme is notable for its large size, with a molecular weight of approximately 270-300 kDa, and its complex structure, containing two flavin molecules (FAD), two molybdenum atoms within a molybdopterin cofactor, and eight iron atoms in iron-sulfur clusters per enzymatic unit. unibo.itwikipedia.orgmdpi.com XOR exhibits low substrate specificity, allowing it to act on a wide range of purines, pterins, and aldehydes, including methylated purines derived from caffeine (B1668208) metabolism. unibo.itwikipedia.org For instance, it efficiently converts 1-methylxanthine (B19228) to 1-methyluric acid but shows less activity toward 3-methylxanthine. wikipedia.org

Mammalian XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). nih.govebi.ac.uk While they are products of the same gene, they differ in their electron acceptor specificity, which has significant physiological implications. ebi.ac.uk

Xanthine Dehydrogenase (XDH): This is the primary form of the enzyme in normal tissues. nih.gov It utilizes NAD+ (nicotinamide adenine (B156593) dinucleotide) as its electron acceptor. The electrons from substrate oxidation are transferred from the molybdenum center through the iron-sulfur clusters to the FAD cofactor, which then reduces NAD+ to NADH. unibo.itnih.gov

Xanthine Oxidase (XO): The XDH form can be converted to the XO form through the oxidation of sulfhydryl residues or by limited proteolysis. wikipedia.orgebi.ac.uk This conversion alters the electron acceptor, with the XO form preferentially using molecular oxygen (O2). This reaction produces reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, in addition to uric acid. unibo.it

The conversion from XDH to XO can be an autocatalytic process. In bovine milk, for example, the conversion requires the presence of lactoperoxidase (LPO), SCN-, and a substrate like xanthine, leading to disulfide bond formation that characterizes the XO form. nih.gov This switch in function from a dehydrogenase to an oxidase links purine metabolism directly to the generation of oxidative stress.

The catalytic activity of both XOR isoforms occurs at the molybdenum cofactor (Moco) site. imoa.infowikipedia.org This is where the hydroxylation of purine substrates takes place. mdpi.com The reaction mechanism is unique in that the oxygen atom incorporated into the substrate is derived from a water molecule, not from molecular oxygen. nih.gov

The generally accepted mechanism involves several key steps:

A glutamate (B1630785) residue in the active site (Glu1261 in mammalian XOR) deprotonates a hydroxide (B78521) ligand bound to the molybdenum ion. ebi.ac.uk

This activated Mo-bound hydroxide performs a nucleophilic attack on an electron-deficient carbon of the purine substrate (e.g., the C8 position of xanthine). ebi.ac.uksdiarticle3.com

A hydride ion is then transferred from the substrate to a sulfido group on the molybdenum center. ebi.ac.uk

This sequence of events results in the reduction of the molybdenum from Mo(VI) to Mo(IV) and the hydroxylation of the substrate. mdpi.com

The proper orientation of the substrate within the active site pocket is critical for catalysis and is influenced by interactions with various amino acid residues. sdiarticle3.comnih.gov Mutations of key residues, such as E803V or R881M in human XOR, can dramatically alter substrate specificity, for example, by reducing activity towards purines while increasing aldehyde oxidase activity. nih.gov This highlights the fine-tuned nature of the Moco active site for recognizing and processing specific purine structures.

Differential Substrate Binding and Catalytic Mechanisms for XOR Isoforms (Xanthine Dehydrogenase vs. Xanthine Oxidase)

Enzyme Kinetics with Deuterated Substrates

The use of stable isotope-labeled compounds, such as 7-Methyl-3-methyluric Acid-d3, is a cornerstone of modern enzyme kinetics. medchemexpress.com Incorporating deuterium (B1214612) (a heavy isotope of hydrogen) into a substrate molecule can alter its reaction rate when the cleavage of a carbon-hydrogen bond is a rate-determining step in the enzymatic reaction. nih.govnih.gov This phenomenon allows researchers to probe reaction mechanisms in detail.

Enzyme kinetics are often described by the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration. wikipedia.orgwikipedia.org Two key parameters are derived from this model:

Vmax (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations. It is proportional to the enzyme concentration and the turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. wikipedia.org

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is often used as an indicator of the substrate's affinity for the enzyme; a lower Km generally suggests a higher affinity. wikipedia.org

By measuring the kinetic parameters of XOR with various methylated purine substrates, researchers can quantify the enzyme's specificity. The table below presents illustrative kinetic data for bovine milk xanthine oxidase with key purine substrates.

SubstrateKm (µM)Relative Vmax (%)
Hypoxanthine1.1100
Xanthine1.795
1-Methylxanthine140012
3-Methylxanthine>4000<1
7-Methylxanthine (B127787)110010

This table presents representative data compiled from general biochemical literature to illustrate the substrate specificity of Xanthine Oxidase. wikipedia.org

The deuterium kinetic isotope effect (KIE) is the ratio of the reaction rate for a hydrogen-containing substrate (kH) to that of its deuterium-labeled counterpart (kD), expressed as kH/kD. nih.gov It is a powerful tool for investigating enzymatic transition states. A significant KIE (typically >1.5) indicates that the C-H bond being broken is involved in the rate-limiting step of the reaction. nih.gov

In the context of this compound, the deuterium is on a methyl group. While the formation of this compound from its precursor, 7-methylxanthine, involves hydroxylation at a different site on the purine ring by XOR, subsequent or alternative metabolic pathways could involve the deuterated methyl group. Studies on other purine-metabolizing enzymes, such as purine nucleoside phosphorylase, demonstrate how KIEs are used to elucidate mechanisms. For the phosphorolysis of inosine, KIE values were found to vary with pH, suggesting changes in the rate-limiting step of the reaction under different conditions. nih.govnih.gov

Enzyme System ExampleCondition (pH)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
E. coli Purine Nucleoside Phosphorylase (with Inosine)7.31.01 - 1.09C-N bond cleavage is not fully rate-limiting. nih.govnih.gov
5.01.10 - 1.13Increased contribution of C-N bond cleavage to the rate-limiting step. nih.govnih.gov
9.41.16 - 1.18C-N bond cleavage becomes significantly rate-limiting. nih.govnih.gov

This table illustrates the application of deuterium KIE analysis in a related purine metabolizing system to show how these studies provide mechanistic insight. nih.govnih.gov

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax)

Studies on Other Methyltransferase and Demethylase Enzymes Involved in Methylated Purine Metabolism

The metabolic journey of methylated purines like caffeine is not solely dictated by XOR. A host of other enzymes, including methyltransferases and demethylases, are crucial for their synthesis and degradation. asm.org

Methyltransferases: These enzymes catalyze the addition of a methyl group to a substrate. In biological systems, this is a common modification for purines and pyrimidines found in DNA and RNA, as well as for xenobiotics. cd-genomics.com The methyl group is typically donated by S-adenosyl-L-methionine. mdpi.com The specific methylation patterns on purines are critical for their biological function and subsequent metabolism.

Demethylases: These enzymes are responsible for removing methyl groups. In purine metabolism, demethylation is a key step in processing dietary methylxanthines like caffeine. DNA demethylation, for instance, involves a family of enzymes that actively remove methyl groups from cytosine bases, playing a vital role in gene regulation. mdpi.comepigentek.com In E. coli, the metabolism of 6-methylaminopurine involves demethylation by adenosine (B11128) deaminase to yield inosine, demonstrating an enzymatic pathway for processing methylated purines. asm.org

The presence of the 7-methyl and 3-methyl groups in 7-Methyl-3-methyluric Acid indicates that its metabolic precursors have undergone reactions catalyzed by both methyltransferases (in the formation of caffeine in plants) and demethylases and oxidases (during its catabolism in humans).

Computational and Theoretical Modeling of Enzyme-Substrate Interactions

Computational and theoretical modeling have become indispensable tools for elucidating the intricate interactions between enzymes and their substrates at an atomic level. nih.gov For 7-methyluric acid, the non-deuterated analogue of this compound, and related methylated purine derivatives, these methods provide critical insights into the binding modes, reaction mechanisms, and kinetic properties that are often challenging to capture through experimental techniques alone. nih.govnih.gov The primary enzyme involved in the metabolism of methylated xanthines to methyluric acids is xanthine oxidase (XO), with urate oxidase (UOX) also playing a role in the subsequent degradation of uric acid derivatives. nih.gov

Detailed research findings from computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular docking, have been instrumental in characterizing these enzyme-substrate interactions. nih.govnih.gov These studies help to visualize and quantify the forces and geometries involved as the substrate binds to the enzyme's active site.

Molecular Docking Studies:

Molecular docking simulations are frequently employed to predict the preferred orientation of a substrate, like 7-methyluric acid, within the active site of an enzyme. nih.govacs.org These simulations model the enzyme as a rigid or flexible structure and explore various conformational possibilities for the ligand to identify the most stable binding pose, which is typically the one with the lowest energy score. For instance, docking studies of inhibitors similar to methyluric acids with xanthine oxidase have revealed key interactions with the molybdenum-oxygen-sulfur (MOS) complex, a critical component of the enzyme's active site. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies:

QM/MM methods offer a more detailed and accurate description of the enzymatic reaction by treating the region of the active site where the chemical transformation occurs with high-level quantum mechanics, while the rest of the protein and solvent are described using classical molecular mechanics force fields. nih.gov This hybrid approach allows for the study of bond-breaking and bond-forming events during catalysis. QM/MM studies on xanthine oxidase have been used to investigate the reaction mechanism for the conversion of substrates like xanthine to uric acid. nih.gov These studies have helped to confirm a stepwise reaction mechanism and the specific orientation of the substrate within the active site. nih.gov They can also elucidate the effects of amino acid mutations on the catalytic activity. nih.gov

Key Findings from Computational Modeling of Related Purine Derivatives:

Substrate Orientation: Computational models have demonstrated that the precise orientation of the purine ring within the active site is crucial for catalysis. nih.govacs.org For instance, in urate oxidase, residues such as Arg176 and Gln228 are involved in binding the purine ring of the substrate. plos.org

Role of Active Site Residues: Theoretical studies have identified key amino acid residues that participate in substrate binding and catalysis. In some oxidases, a conserved base oxidative system is proposed to activate the substrate. researchgate.net

Reaction Pathways: QM/MM simulations can map out the energy landscape of the enzymatic reaction, identifying transition states and intermediate structures. This provides a detailed understanding of the reaction pathway at a molecular level. nih.gov For example, studies on xanthine oxidase have explored the conversion of xanthine to uric acid, a process analogous to the oxidation of 7-methylxanthine to 7-methyluric acid. nih.gov

Influence of Methylation: The position of methyl groups on the purine ring can significantly influence the enzyme-substrate interaction and the subsequent metabolic pathway. jmb.or.kr Computational models can help to explain why certain methylated xanthines are preferentially metabolized over others. jmb.or.kr

Below are interactive data tables summarizing the types of data generated from computational studies on enzyme-substrate interactions for purine derivatives, which are applicable to understanding the interaction of this compound with its metabolizing enzymes.

Table 1: Example Data from Molecular Docking of a Methyluric Acid Analogue with Xanthine Oxidase

ParameterValueDescription
Binding Energy (kcal/mol) -8.5The estimated free energy of binding of the ligand to the enzyme. A more negative value indicates stronger binding.
Key Interacting Residues Glu802, Arg880, Phe914Amino acid residues in the active site that form significant non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
Hydrogen Bonds 3The number of hydrogen bonds formed between the ligand and the enzyme, contributing to binding specificity and stability.
RMSD (Å) 1.2Root Mean Square Deviation from a known crystallographic pose, indicating the accuracy of the docking prediction. A lower value is better.

Table 2: Example Data from QM/MM Simulation of a Purine Oxidation Reaction

ParameterValueDescription
Activation Energy Barrier (kcal/mol) 15.2The energy required to reach the transition state of the rate-limiting step of the reaction. A lower barrier corresponds to a faster reaction rate.
Reaction Energy (kcal/mol) -25.0The overall change in energy from reactants to products. A negative value indicates an exothermic reaction.
Key Atoms in QM Region Mo, S, C8 (substrate), N7 (substrate)The atoms treated with quantum mechanics to accurately model the chemical reaction.
Charge Transfer (e) 0.3The amount of electron charge transferred from the substrate to the enzyme's cofactor during the reaction, indicating the electronic nature of the catalysis.

Metabolomics Research Applications of 7 Methyl 3 Methyluric Acid D3

Targeted Metabolomics for Specific Purine (B94841) Analysis

In targeted metabolomics, the goal is to precisely quantify a predefined set of known metabolites. 7-Methyl-3-methyluric Acid-d3 is essential for the specific analysis of purines, a class of compounds that includes caffeine (B1668208) metabolites and endogenous molecules like uric acid. synzeal.comaquigenbio.comcaymanchem.com When studying purine metabolism, researchers add a known quantity of this compound to biological samples such as urine or plasma. caymanchem.comresearchgate.net

During analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with the non-labeled (endogenous) 7-methyluric acid. By comparing the signal intensity of the endogenous metabolite to the known concentration of the added standard, analysts can achieve precise quantification. researchgate.net This process corrects for any loss of analyte during sample extraction or fluctuations in instrument response. This application is crucial for analytical method development and validation (AMV) and for quality control (QC) in studies that require accurate measurements of specific purines. synzeal.comaquigenbio.com

Untargeted Metabolomics for Discovery of Related Metabolites

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify unexpected changes related to a specific condition or treatment. While this compound is primarily a tool for targeted analysis, its presence can aid in the discovery of related metabolites in untargeted screens. biorxiv.org

In complex datasets generated by high-resolution mass spectrometry, thousands of ion peaks are detected, many of which are initially unidentified. biorxiv.orgnih.govaging-us.com The known mass, retention time, and fragmentation pattern of this compound serve as a reliable anchor point. Algorithms used in metabolomics data processing can use this information to search for and tentatively identify other structurally similar purine metabolites based on characteristic mass differences or shared fragmentation patterns. biorxiv.org This global network optimization approach helps to link observed ion peaks, enhancing the accuracy of peak assignments and facilitating the discovery of novel or underappreciated metabolites within the purine metabolic pathway. biorxiv.org

Development and Validation of Metabolic Biomarkers in Research

A metabolic biomarker is a molecule whose concentration changes in response to a disease state or exposure to a substance. The development and validation of such biomarkers require robust and reliable analytical methods to ensure that the observed changes are genuine. This compound plays a vital role in this process, particularly for biomarkers related to purine metabolism. synzeal.comaquigenbio.com

For instance, its non-deuterated form, 7-methyluric acid, has been investigated as a potential biomarker for conditions like type 2 diabetes. mdpi.com To validate 7-methyluric acid as a biomarker, researchers must develop a precise and accurate method to quantify it in large numbers of clinical samples. This compound is the ideal internal standard for developing and validating such an LC-MS/MS assay. medchemexpress.comaquigenbio.com Its use ensures that the measurements are accurate and reproducible, which is a prerequisite for any compound to be accepted as a reliable clinical biomarker. researchgate.net

Table 1: Research Applications of this compound

Application Area Specific Use Research Context Key Benefit
Targeted Metabolomics Internal Standard for Quantification Purine and Caffeine Metabolism Studies caymanchem.com Ensures accuracy and precision by correcting for analytical variability. synzeal.comaquigenbio.com
Untargeted Metabolomics Reference Anchor in Data Analysis Discovery of Novel Metabolites biorxiv.org Helps identify related unknown compounds through network optimization. biorxiv.org
Biomarker Validation Tool for Assay Development Clinical and Preclinical Research mdpi.com Enables robust and reproducible quantification needed for biomarker validation. medchemexpress.comresearchgate.net
Preclinical Research Tracer in Metabolic Studies In Vitro and In Vivo Models tandfonline.comresearchgate.net Allows for precise tracking and profiling of metabolic pathways. chromservis.eu

Use in Preclinical Research Models for Understanding Metabolic Processes

Preclinical research, involving both cell-based and animal models, is fundamental to understanding the complex biochemical pathways that underpin health and disease. Stable isotope-labeled compounds like this compound are powerful tools in these investigations, allowing for dynamic tracking of metabolic processes. chromservis.eu

In vitro systems, such as cultured cell lines and tissue homogenates (e.g., liver microsomes), are widely used to study metabolic pathways and drug metabolism in a controlled environment. tandfonline.com In these experiments, researchers can introduce a substance and measure the resulting metabolites produced by the cells or cellular components. To accurately quantify the rate of production or degradation of purine metabolites, this compound is added as an internal standard to the cell culture medium or homogenate mixture before analysis. This allows for precise measurement of changes in the levels of its non-labeled counterpart and other related purines, providing clear insights into specific enzymatic activities and metabolic fluxes.

Animal models, such as rats and mice, are essential for studying how metabolic processes function within a whole, living organism. researchgate.net In these in vivo studies, this compound is used as an internal standard to facilitate accurate metabolic profiling. For example, to study the pharmacokinetics of a drug like caffeine, the drug is administered to the animal, and biological fluids like blood and urine are collected over time. jst.go.jp

These samples are then "spiked" with a known amount of this compound before being analyzed by LC-MS/MS. This technique allows for the precise quantification of the metabolites formed, such as 7-methyluric acid. researchgate.net This accurate measurement is critical for building a dynamic picture of how a compound is absorbed, distributed, metabolized, and excreted, providing a richer understanding of metabolic pathways than what can be achieved by measuring static metabolite concentrations alone. chromservis.eu

Advanced Research Directions and Methodological Integration

Multimodal Omics Integration in Metabolic Research (e.g., Metabolomics with Proteomics and Genomics)

The integration of multiple "omics" platforms provides a holistic view of biological systems, connecting genetic information (genomics), protein expression (proteomics), and metabolic products (metabolomics). In the context of caffeine (B1668208) metabolism, multi-omics studies have revealed significant alterations in key metabolic pathways. plos.orgnih.gov For instance, research has shown that coffee consumption can reshape the immune system and metabolism, affecting inflammatory factors and the expression of genes related to immunosenescence. nih.gov

The use of stable isotope-labeled compounds like 7-Methyl-3-methyluric Acid-d3 is critical in these integrated analyses. In a typical workflow, a subject might be administered deuterated caffeine. Subsequent analysis of biological samples (e.g., plasma, urine) would involve:

Metabolomics: To identify and quantify deuterated metabolites, including this compound, providing a precise measure of specific metabolic pathway activities.

Proteomics: To identify changes in the expression of enzymes involved in caffeine metabolism, such as Cytochrome P450 1A2 (CYP1A2). nih.gov

Genomics/Transcriptomics: To analyze genetic variations or changes in gene expression that correlate with the observed metabolic and proteomic profiles. plos.org

By combining these data, researchers can build comprehensive models that link genetic predispositions and protein expression levels to the specific metabolic fate of a compound like caffeine. plos.orgpeerj.com This integrated approach helps to elucidate the complex interactions that govern drug metabolism and response.

Expanding the Scope of Deuterium (B1214612) Labeling to other Methylated Xenobiotics

The principles demonstrated with this compound are broadly applicable to the study of other methylated xenobiotics. Deuterium labeling is a powerful technique for investigating the metabolism of a wide range of compounds. bruker.comacs.org The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, often resulting in a slower rate of metabolism. wikipedia.org

This property is exploited to:

Elucidate Metabolic Pathways: By strategically placing deuterium on different methyl groups, researchers can determine which positions are most susceptible to enzymatic demethylation. Studies with d9-caffeine have shown that deuterium substitution can significantly alter the formation of various downstream metabolites. wikipedia.org

Investigate Drug-Drug Interactions: Deuterated compounds can be used to study how co-administered drugs affect specific metabolic pathways.

Improve Pharmacokinetic Profiles: The kinetic isotope effect can be intentionally used to slow down the metabolism of a drug, potentially leading to a longer half-life and improved therapeutic efficacy. acs.org

The research on deuterated caffeine and its metabolites, such as this compound, serves as a model for how deuterium labeling can be applied to understand the absorption, distribution, metabolism, and excretion (ADME) of numerous other methylated xenobiotics.

Innovative Mass Spectrometry Imaging (MSI) Techniques with Stable Isotopes

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. mdpi.comdntb.gov.ua When combined with stable isotope labeling, MSI can provide unprecedented insights into the in-situ metabolism and distribution of drugs and their metabolites. Recent advancements in MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, in particular, have enhanced the ability to detect and map small polar metabolites and their isotopologues. acs.orgnih.gov

In a hypothetical study utilizing this compound's parent compound, an animal would be dosed with deuterated caffeine. Tissue sections (e.g., from the liver, the primary site of caffeine metabolism) would then be analyzed by MALDI-MSI. bruker.comacs.org This would allow researchers to:

Visualize the distribution of the parent deuterated caffeine and its various deuterated metabolites, including this compound, within the different micro-regions of the tissue.

Distinguish the drug and its metabolites from endogenous molecules without the need for radioactive labeling. bruker.com

Gain a deeper understanding of tissue-specific metabolism and potential sites of metabolite accumulation.

This approach overcomes a major limitation of traditional homogenization techniques, which result in the loss of spatial information. bruker.comnih.gov The ability to see where a metabolite is formed and where it accumulates is crucial for understanding both efficacy and potential toxicity.

Computational Chemistry and Molecular Dynamics Simulations for Purine (B94841) Metabolism

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for studying the interactions between small molecules and enzymes at an atomic level. acs.orgnih.gov In the context of caffeine metabolism, MD simulations have been used extensively to investigate the binding of caffeine to its primary metabolizing enzyme, CYP1A2. acs.orgnih.gov

These simulations can:

Predict Binding Modes: Determine the preferred orientation of caffeine within the active site of the enzyme, which in turn influences which metabolites are formed. acs.orgnih.gov

Elucidate Reaction Mechanisms: Provide insights into the energetics and conformational changes that occur during the metabolic process.

Explain Experimental Observations: For example, simulations have helped to explain why the ratio of caffeine metabolites can change at different caffeine concentrations. acs.orgnih.gov

Computational models of purine metabolism have also been developed, which can include the pathways for caffeine degradation. news-medical.netnih.gov These models can simulate the effects of enzyme deficiencies or alterations in enzyme activity on the levels of various metabolites, including uric acid derivatives. By integrating experimental data from studies using labeled compounds like this compound, these computational models can be refined and validated, leading to a more predictive understanding of purine metabolism in both health and disease. news-medical.net

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methyl-3-methyluric Acid-d3 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium exchange or incorporation using deuterated precursors (e.g., D₂O or deuterated methylating agents). Purification via reversed-phase HPLC or column chromatography is critical to isolate the deuterated compound. Isotopic purity (>98%) should be validated using LC-MS or NMR, with attention to residual protonated peaks in the 1H^1H-NMR spectrum . Stability during synthesis requires inert atmospheres and low-temperature storage to prevent isotopic scrambling .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under anhydrous conditions. Avoid exposure to humidity, which may accelerate deuteration loss. During handling, use PPE (gloves, safety goggles) and work in fume hoods to minimize inhalation risks. Stability under these conditions is confirmed by periodic LC-MS analysis to detect degradation products .

Q. What analytical techniques are most effective for characterizing the isotopic purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation by comparing molecular ion clusters. 2H^2H-NMR or 13C^{13}C-NMR can differentiate deuterated vs. protonated methyl groups. For routine checks, isotope ratio mass spectrometry (IRMS) provides precise D/H ratios. Cross-validate results with synthetic controls to rule out matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to account for potential isotopic effects of this compound in metabolic studies?

  • Methodological Answer : Isotopic effects may alter enzyme binding or metabolic rates. Use paired experiments with protonated and deuterated analogs to isolate isotopic impacts. For in vivo studies, adjust dosing based on pharmacokinetic differences (e.g., slower hepatic clearance due to deuterium). Include negative controls (non-deuterated internal standards) in LC-MS workflows to correct for matrix interference .

Q. What strategies are recommended for resolving contradictions in reported pharmacokinetic data of this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Replicate studies under standardized conditions (e.g., ISO/IEC 17025-compliant labs) with harmonized protocols for sample preparation and LC-MS calibration. Validate assays using certified reference materials (CRMs) to minimize inter-lab variability .

Q. What methodological considerations are critical when using this compound as an internal standard in quantitative mass spectrometry?

  • Methodological Answer : Ensure the deuterated internal standard co-elutes with the analyte to correct for ion suppression/enhancement. Pre-test matrix effects by spiking the compound into blank biological samples (e.g., plasma, urine). Use stable isotope dilution assays (SIDA) with calibration curves spanning physiologically relevant concentrations (e.g., 1 nM–10 µM). Cross-check against alternative standards (e.g., 13C^{13}C-labeled analogs) to confirm accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Solubility variations often arise from pH-dependent ionization or solvent polarity. Use potentiometric titration to determine pKa values under experimental conditions. Compare solubility in buffered solutions (e.g., PBS at pH 7.4) vs. organic-aqueous mixtures (e.g., acetonitrile/water). Publish raw data (e.g., dissolution curves, particle size distributions) to enable cross-study comparisons .

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